Chrysanthellin B Chrysanthellin B Chrysanthellin B analytical standard provided with w/w absolute assay, to be used for quantitative titration.

Brand Name: Vulcanchem
CAS No.: 74411-65-7
VCID: VC21336408
InChI: InChI=1S/C58H94O26/c1-23-34(64)37(67)40(70)48(77-23)82-45-28(62)21-75-47(43(45)73)81-44-24(2)78-49(42(72)39(44)69)83-46-35(65)27(61)20-76-51(46)84-52(74)58-16-15-53(3,4)17-26(58)25-9-10-31-54(5)13-12-33(80-50-41(71)38(68)36(66)29(19-59)79-50)55(6,22-60)30(54)11-14-56(31,7)57(25,8)18-32(58)63/h9,23-24,26-51,59-73H,10-22H2,1-8H3/t23-,24-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50-,51-,54-,55-,56+,57+,58+/m0/s1
SMILES: CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
Molecular Formula: C58H94O26
Molecular Weight: 1207.3 g/mol

Chrysanthellin B

CAS No.: 74411-65-7

VCID: VC21336408

Molecular Formula: C58H94O26

Molecular Weight: 1207.3 g/mol

* For research use only. Not for human or veterinary use.

Chrysanthellin B - 74411-65-7

Description

Chrysanthellin B is a complex organic compound known for its unique chemical structure and potential biological activities. It is a pentasaccharide of Caulophyllogenin, belonging to the oleanane class of compounds, which are typically found in plants and have diverse pharmacological properties . This article will delve into the chemical characteristics, biological activities, and research findings related to Chrysanthellin B.

Chemical Characteristics

Chrysanthellin B has a molecular formula of C₅₈H₉₄O₂₆ and a molecular weight of approximately 1207.37 g/mol . Its chemical structure is complex, involving multiple sugar units attached to a core aglycone, which is typical of glycosidic compounds. The compound is often used as an analytical standard for quantitative titration due to its well-defined chemical properties .

Biological Activities

Chrysanthellin B has been studied for its potential biological activities, particularly in the context of enzyme inhibition. One notable study examined its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate digestion. The results showed that Chrysanthellin B can inhibit α-glucosidase, although its potency is significantly lower than that of acarbose, a well-known α-glucosidase inhibitor .

Table 1: Inhibitory Effects of Compounds on α-Glucosidase

CompoundIC₅₀ Values (µg/mL)
Chlorogenic Acid0.3
Luteolin0.4
Oleuropein3.1
Chrysanthellin B153.5
Piperine0.9
Acarbose28.8

This table highlights the comparative inhibitory effects of various compounds on α-glucosidase, with Chrysanthellin B showing a relatively weaker effect compared to other compounds like chlorogenic acid and luteolin .

Research Findings and Applications

CAS No. 74411-65-7
Product Name Chrysanthellin B
Molecular Formula C58H94O26
Molecular Weight 1207.3 g/mol
IUPAC Name [(2S,3R,4S,5R)-3-[(2R,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,9R,10S,12aR,14bR)-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Standard InChI InChI=1S/C58H94O26/c1-23-34(64)37(67)40(70)48(77-23)82-45-28(62)21-75-47(43(45)73)81-44-24(2)78-49(42(72)39(44)69)83-46-35(65)27(61)20-76-51(46)84-52(74)58-16-15-53(3,4)17-26(58)25-9-10-31-54(5)13-12-33(80-50-41(71)38(68)36(66)29(19-59)79-50)55(6,22-60)30(54)11-14-56(31,7)57(25,8)18-32(58)63/h9,23-24,26-51,59-73H,10-22H2,1-8H3/t23-,24-,26+,27+,28+,29+,30+,31+,32+,33-,34-,35-,36+,37+,38-,39-,40+,41+,42+,43+,44-,45-,46+,47-,48+,49+,50-,51-,54-,55-,56+,57+,58+/m0/s1
Standard InChIKey WNGIVKPPGCCJNP-CWXHWKGJSA-N
Isomeric SMILES C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@H]2[C@@H](CO[C@H]([C@@H]2O)O[C@H]3[C@@H](O[C@@H]([C@@H]([C@@H]3O)O)O[C@@H]4[C@H]([C@@H](CO[C@H]4OC(=O)[C@]56CCC(C[C@@H]5C7=CC[C@@H]8[C@]9(CC[C@@H]([C@@]([C@@H]9CC[C@]8([C@@]7(C[C@H]6O)C)C)(C)CO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
SMILES CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
Canonical SMILES CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)CO)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O
PubChem Compound 24721105
Last Modified Aug 15 2023

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